molecular formula C8H14ClNO2 B15127154 Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

Cat. No.: B15127154
M. Wt: 191.65 g/mol
InChI Key: QERHXJZMEZCMAV-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[320]heptane-2-carboxylate;hydrochloride is a bicyclic compound containing a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-azabicyclo[320]heptane-2-carboxylate;hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-6-3-2-5(6)4-9-7;/h5-7,9H,2-4H2,1H3;1H

InChI Key

QERHXJZMEZCMAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCC2CN1.Cl

Origin of Product

United States

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